N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a quinoxaline moiety, and a chloromethylphenyl group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Sulfonamide Group: The quinoxaline intermediate is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Chloromethylphenyl Group: Finally, the compound is synthesized by reacting the intermediate with 3-chloro-4-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: The nitro group in the quinoxaline can be reduced to an amine.
Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The quinoxaline moiety may interact with DNA or proteins, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
- N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
- N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(quinoxalin-1-yl)ethyl]benzenesulfonamide
Uniqueness
N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloromethylphenyl group adds to its versatility in synthetic applications, while the quinoxaline moiety provides potential for biological interactions.
Properties
Molecular Formula |
C23H20ClN3O4S |
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Molecular Weight |
469.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H20ClN3O4S/c1-16-11-12-17(13-19(16)24)27(32(30,31)18-7-3-2-4-8-18)15-23(29)26-14-22(28)25-20-9-5-6-10-21(20)26/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
FUTLQUNPSRMSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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